L-Tyrosine, N-glycyl-3-hydroxy-

Descripción general

Descripción

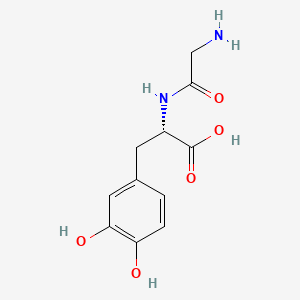

L-Tyrosine, N-glycyl-3-hydroxy-: is a dipeptide composed of the amino acids L-tyrosine and glycine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-glycyl-3-hydroxy- typically involves the coupling of L-tyrosine with glycine. This can be achieved through peptide bond formation using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of L-Tyrosine, N-glycyl-3-hydroxy- often employs enzymatic methods due to their specificity and efficiency. Enzymes such as proteases can catalyze the formation of the peptide bond between L-tyrosine and glycine under mild conditions, making the process more environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: L-Tyrosine, N-glycyl-3-hydroxy- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

L-Tyrosine, N-glycyl-3-hydroxy- serves as a valuable model compound in chemical research, particularly in the study of peptide bond formation and hydrolysis. Its ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry.

Key Reactions

- Oxidation : The phenolic hydroxyl group can be oxidized to form quinones.

- Reduction : The carbonyl group in the peptide bond can be reduced to form secondary amines.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Quinones |

| Reduction | Sodium borohydride | Secondary amines |

| Substitution | Amines, thiols | Various substituted derivatives |

Biological Research Applications

In biological contexts, L-Tyrosine, N-glycyl-3-hydroxy- is investigated for its role in protein synthesis and enzyme activity. Its incorporation into proteins can influence cellular functions and signaling pathways.

Biological Activities

- Neurotransmitter Synthesis : Acts as a precursor for neurotransmitters such as dopamine and norepinephrine.

- Antioxidant Mechanisms : Explored for potential antioxidant properties that may protect against oxidative stress.

Medical Applications

The compound's potential therapeutic effects are being explored in various medical studies. Its role as a precursor for neurotransmitters positions it as a candidate for addressing neurological disorders.

Potential Therapeutic Uses

- Cognitive Enhancement : Investigated for its effects on memory and cognitive function.

- Stress Response : Studied for its ability to modulate stress responses through neurotransmitter regulation.

Industrial Applications

L-Tyrosine, N-glycyl-3-hydroxy- is utilized in the pharmaceutical industry, particularly in the development of drugs targeting neurological conditions. Its unique properties also make it suitable for use in cell culture media.

Industrial Significance

- Pharmaceutical Production : Used as an intermediate in synthesizing drugs.

- Cell Culture Media Component : Enhances growth conditions for various cell types.

Mecanismo De Acción

The mechanism of action of L-Tyrosine, N-glycyl-3-hydroxy- involves its incorporation into proteins and peptides. It can act as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The phenolic hydroxyl group of L-tyrosine can undergo phosphorylation, which plays a crucial role in cell signaling pathways .

Comparación Con Compuestos Similares

L-Tyrosine: A non-essential amino acid involved in protein synthesis and neurotransmitter production.

Glycine: The simplest amino acid, involved in various metabolic processes.

L-Phenylalanine: An essential amino acid that can be converted to L-tyrosine in the body.

Uniqueness: L-Tyrosine, N-glycyl-3-hydroxy- is unique due to its dipeptide structure, which combines the properties of both L-tyrosine and glycine.

Actividad Biológica

L-Tyrosine, N-glycyl-3-hydroxy- is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, clinical applications, and relevant research findings.

L-Tyrosine, N-glycyl-3-hydroxy- is a derivative of the amino acid tyrosine, modified to include a glycyl group and a hydroxyl substitution. This structural modification enhances its solubility and bioavailability, which are critical for its biological functions.

Biological Activities

1. Neurotransmitter Precursor

L-Tyrosine serves as a precursor for several neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and stress response. Research indicates that supplementation with L-Tyrosine can enhance cognitive performance under stress conditions by increasing the availability of these neurotransmitters.

2. Antioxidant Properties

N-Glycyl-L-tyrosine exhibits significant antioxidant activity. It functions as a radical scavenger, inhibiting lipid peroxidation and protecting cells from oxidative damage caused by reactive oxygen species (ROS). Studies have demonstrated that this compound can stabilize free radicals through its phenolic hydroxyl group, making it an effective agent against oxidative stress-related diseases .

3. Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of N-Glycyl-L-tyrosine. It modulates the release of inflammatory mediators and cytokines, reducing chronic inflammation. Specifically, it inhibits the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting anti-inflammatory cytokines .

The mechanisms underlying the biological activities of L-Tyrosine, N-glycyl-3-hydroxy- involve several pathways:

- Neurotransmitter Synthesis : By serving as a substrate for enzymes involved in catecholamine synthesis, L-Tyrosine supports neurotransmitter production.

- Antioxidant Activity : The compound donates electrons to neutralize free radicals, preventing cellular damage .

- Anti-inflammatory Pathways : It inhibits key enzymes involved in inflammation such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby modulating inflammatory responses .

Research Findings

A variety of studies have explored the effects of L-Tyrosine, N-glycyl-3-hydroxy-. Below are summarized findings from notable research:

Clinical Applications

The therapeutic potential of L-Tyrosine, N-glycyl-3-hydroxy- extends to various clinical applications:

- Cognitive Enhancement : Its role as a precursor to neurotransmitters makes it beneficial for cognitive enhancement in stressful situations.

- Skin Health : The antioxidant properties contribute to skincare applications by promoting collagen synthesis and wound healing .

- Fatigue Management : Potential use in supplements aimed at reducing fatigue and enhancing overall energy levels.

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-5-10(16)13-7(11(17)18)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMYKKHZEWCMFZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190664 | |

| Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37181-61-6 | |

| Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037181616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.